N-Allyl-2-pyrrolidinone N-Allyl-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.: 2687-97-0
VCID: VC2312020
InChI: InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
SMILES: C=CCN1CCCC1=O
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

N-Allyl-2-pyrrolidinone

CAS No.: 2687-97-0

Cat. No.: VC2312020

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

N-Allyl-2-pyrrolidinone - 2687-97-0

Specification

CAS No. 2687-97-0
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 1-prop-2-enylpyrrolidin-2-one
Standard InChI InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
Standard InChI Key DURRSEGFTCZKMK-UHFFFAOYSA-N
SMILES C=CCN1CCCC1=O
Canonical SMILES C=CCN1CCCC1=O

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

N-Allyl-2-pyrrolidinone possesses specific chemical identifiers and physical properties that characterize its structure and behavior. The following table summarizes the key identification parameters and physical characteristics of the compound:

PropertyValue
CAS Number2687-97-0
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
IUPAC Name1-prop-2-enylpyrrolidin-2-one
Standard InChIInChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
Standard InChIKeyDURRSEGFTCZKMK-UHFFFAOYSA-N
SMILES NotationC=CCN1CCCC1=O
PubChem Compound ID75897

The structure of N-Allyl-2-pyrrolidinone features a five-membered pyrrolidinone ring with an allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom. This configuration creates a molecule with distinct reactivity sites: the carbonyl group of the lactam ring and the terminal alkene of the allyl substituent.

Structural Relationship to 2-Pyrrolidinone

N-Allyl-2-pyrrolidinone is derived from 2-pyrrolidinone, which is the simplest γ-lactam. The parent compound 2-pyrrolidinone has its own set of chemical properties that influence the behavior of its derivatives:

Property2-PyrrolidinoneN-Allyl-2-pyrrolidinone
Molecular FormulaC₄H₇NOC₇H₁₁NO
Molecular Weight85.1 g/mol125.17 g/mol
Physical StateColorless or slightly grayish liquid/white crystalsLiquid
SolubilityMiscible with water, alcohol, ether, chloroform, benzeneSimilar solubility profile with modified lipophilicity
Boiling Point245°CHigher due to increased molecular weight

The 2-pyrrolidinone core provides the basic lactam functionality, while the allyl group introduces unsaturation and increased reactivity, particularly for further functionalization reactions.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of N-Allyl-2-pyrrolidinone typically involves N-alkylation of 2-pyrrolidinone with allyl halides or other allylating agents. This process generally requires the presence of a base to facilitate the deprotonation of the nitrogen atom in 2-pyrrolidinone, enabling nucleophilic substitution with the allyl group. Common bases used in this reaction include sodium hydride, potassium carbonate, or sodium hydroxide.

The general reaction scheme can be represented as:

2-pyrrolidinone + allyl halide (X = Cl, Br, I) → N-Allyl-2-pyrrolidinone + HX

Reaction conditions typically include:

  • Temperature range: 50-100°C

  • Solvent systems: DMF, acetone, or THF

  • Reaction time: 4-24 hours depending on conditions

  • Purification: Extraction and column chromatography

Advanced Synthesis Methods

Recent developments in synthetic methodologies have introduced more efficient approaches to obtaining N-Allyl-2-pyrrolidinone and related compounds. One notable advancement is the nickel-catalyzed cyclization/carbonylation reaction, which provides a route to 2-pyrrolidinone derivatives through transformation of N-allylbromoacetamides with arylboronic acids as reaction partners.

This methodology proceeds through:

  • Single-electron-transfer (SET) pathway

  • 5-exo-trig cyclization

  • Carbonyl insertion steps

The reaction utilizes formic acid as a CO source with nickel as the catalyst, which provides advantages over traditional carbonylation chemistry that requires handling of carbon monoxide gas. This approach tolerates various functional groups and achieves good yields under relatively mild conditions.

Optimization Techniques

The synthesis of N-Allyl-2-pyrrolidinone can be optimized using various catalysts and reaction conditions to improve yield and purity. Factors that influence the efficiency of synthesis include:

  • Catalyst selection (type and loading)

  • Base strength and concentration

  • Reaction temperature and time

  • Solvent selection

  • Purification methodology

These parameters can be adjusted to achieve higher yields, improved selectivity, and reduced formation of by-products during the synthesis process.

Applications and Uses

Pharmaceutical Applications

The pyrrolidinone structural motif is common in pharmaceutical compounds, and N-Allyl-2-pyrrolidinone may serve as a valuable intermediate in pharmaceutical synthesis. The allyl group provides a reactive site that can be further modified to introduce additional functional groups, making it a versatile building block for more complex molecular structures.

Potential pharmaceutical applications include:

  • As a precursor in the synthesis of neurologically active compounds

  • In the development of peptide-based therapeutics

  • As a structural component in drug delivery systems

Role in Polymer Chemistry

N-Allyl-2-pyrrolidinone has potential applications in polymer chemistry, particularly in the development of specialized polymers with unique properties. The allyl group can participate in polymerization reactions, while the pyrrolidinone ring contributes to the solubility and physical properties of the resulting polymers.

Recent research has explored the use of related compounds in the synthesis of amphiphilic copolymers that can form nanoaggregates capable of drug delivery. Although this research specifically used N-vinyl-2-pyrrolidone and allyl glycidyl ether, the structural similarity suggests potential applications for N-Allyl-2-pyrrolidinone in similar contexts.

Hazard TypeClassification
Skin ContactIrritant
Eye ContactIrritant
InhalationRespiratory tract irritant
IngestionPotentially harmful
EnvironmentalData not provided in sources

Research Findings and Developments

Recent Advances in Synthesis

Recent research has focused on developing more efficient and selective methods for synthesizing pyrrolidinone derivatives, which may be applicable to N-Allyl-2-pyrrolidinone. The nickel-catalyzed cyclization/carbonylation reaction represents a significant advancement in this area, offering a straightforward and efficient method for constructing 2-pyrrolidinone frameworks.

Key aspects of this research include:

  • The use of formic acid as a CO source, eliminating the need for handling carbon monoxide gas

  • Tolerance of various functional groups, expanding the scope of applicable substrates

  • Mild reaction conditions that improve safety and operational simplicity

  • Good yields of the desired pyrrolidinone products

The reaction mechanism proposed for this transformation involves:

  • Transmetalation of arylboronic acids with Ni(I)

  • Single-electron-transfer process with N-allylbromoacetamides

  • 5-exo-trig cyclization

  • CO coordination and insertion

  • Free radical addition

  • Reductive elimination to deliver the target product

Applications in Nanomaterials

Research on related compounds suggests potential applications for N-Allyl-2-pyrrolidinone in nanomaterial development. Studies on amphiphilic copolymers containing pyrrolidinone derivatives have demonstrated the formation of nanoaggregates capable of drug encapsulation and delivery.

These nanostructures can:

  • Simultaneously incorporate different types of therapeutic agents

  • Provide controlled release profiles

  • Enhance the solubility and bioavailability of hydrophobic drugs

  • Reduce systemic toxicity through targeted delivery

While these studies specifically utilized N-vinyl-2-pyrrolidone rather than N-Allyl-2-pyrrolidinone, the structural similarities suggest potential applications of N-Allyl-2-pyrrolidinone in similar contexts, particularly given the reactive nature of the allyl group for further functionalization.

Structure-Activity Relationships

The relationship between the structure of N-Allyl-2-pyrrolidinone and its chemical behavior provides insights for developing novel derivatives with enhanced properties. The allyl group introduces unsaturation and a potential site for further reactions, while the pyrrolidinone ring contributes to solubility and complexation properties.

Current research in this area focuses on:

  • Optimization of synthetic methods

  • Exploration of reactivity patterns

  • Development of structure-activity relationships

  • Investigation of potential applications in various fields

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